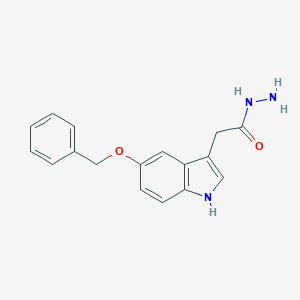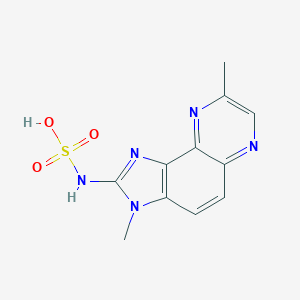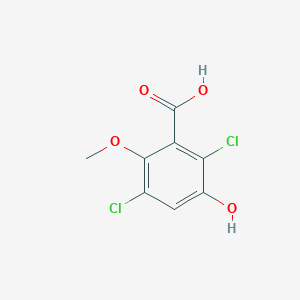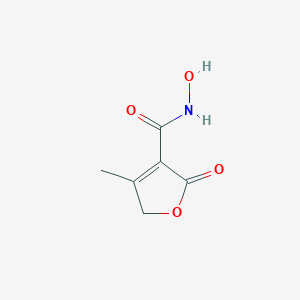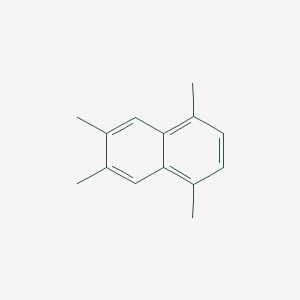
1,4,6,7-Tetramethylnaphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetramethylnaphthalenes, such as 1,4,6,7-tetramethylnaphthalene, typically involves multistep chemical reactions, starting from basic aromatic compounds like succinic anhydride and o-xylene. One approach involves the preparation of 2,3,6,7-tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene through a series of steps, highlighting the configurational studies of intermediates confirmed by NMR spectral data (Dozen & Hatta, 1975).
Molecular Structure Analysis
The molecular structure of tetramethylnaphthalenes, including 1,4,6,7-tetramethylnaphthalene, has been analyzed through techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the distortion modes in the naphthalene skeleton due to steric repulsion and provide insights into the arrangement of substituents and the overall geometry of the molecule (Takeda & Tobe, 2012).
Chemical Reactions and Properties
Chemical reactions involving tetramethylnaphthalenes are central to understanding their reactivity and potential applications. Studies have explored the biomimetic reduction of tetrahydroxynaphthalene, a key intermediate in melanin biosynthesis, which sheds light on the reductive transformation capabilities of tetramethylnaphthalenes under specific conditions (Ichinose, Ebizuka, & Sankawa, 2001).
Applications De Recherche Scientifique
Luminescence Quenching in Geminate Pairs : A variant, 1,2,3,4-tetramethylnaphthalene, has been used to study the interaction between oxygen and the triplet and singlet states during the separation of the geminate pair (Mamaev et al., 1998).
Photochemical Reactions : The same compound can form various products like epoxyalcohol, diol, enediol, and endoperoxide when irradiated with 366nm light (SakuragiHirochika et al., 1982).
Photoreaction of Crowded Naphthalene Derivatives : 1,2,3,4-Tetra-t-butylnaphthalene, a highly crowded derivative, undergoes photovalence isomerization to form 1,2,5,6-tetra-t-butyl-3,4-benzo-3-tricyclo (Miki et al., 1992).
Studying Chemical Reaction Intermediates : 2,3,6,7-Tetramethylnaphthalene is utilized in research to study the configurations of intermediates in chemical reactions (Dozen & Hatta, 1975).
Geochemical Significance : 1,2,5,6-tetramethylnaphthalene, found in coal and shale, is derived diagenetically from pentacyclic triterpenoids (Püttmann & Villar, 1987).
Synthesis of Complex Hydrocarbons : 1,2,3,4-Tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene has been synthesized from 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene, showcasing complex synthetic processes (Nasipuri et al., 1973).
Formation in Sedimentary Hydrocarbons : 1,2,4,7-tetramethylnaphthalene is found in sedimentary hydrocarbons, indicating its formation under specific geological conditions (Bastow et al., 1996).
Safety And Hazards
1,4,6,7-Tetramethylnaphthalene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
Propriétés
IUPAC Name |
1,4,6,7-tetramethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSPONOBLZCLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074751 | |
| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,7-Tetramethylnaphthalene | |
CAS RN |
13764-18-6 | |
| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



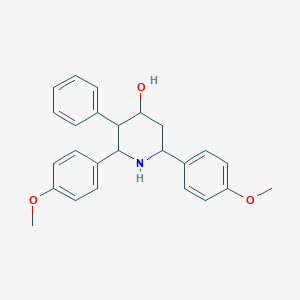
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)


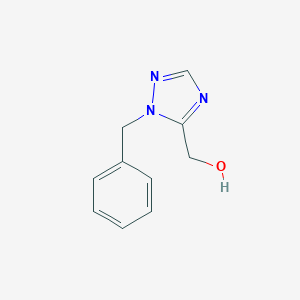

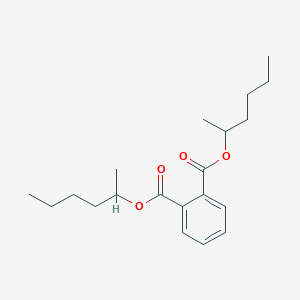
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
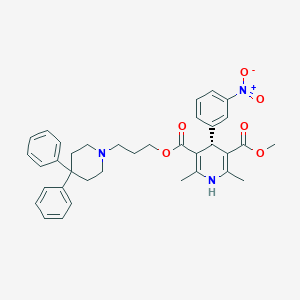
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
